3-[(4-bromo-1H-pyrazol-1-yl)methyl]-5-methyl-1,2,4-oxadiazole
Description
3-[(4-Bromo-1H-pyrazol-1-yl)methyl]-5-methyl-1,2,4-oxadiazole (CAS: 1251048-76-6) is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with a methyl group at position 5 and a 4-bromo-pyrazole methyl group at position 3. Its molecular formula is C₉H₁₁BrN₄O, with a molecular weight of 271.11 g/mol .
Properties
IUPAC Name |
3-[(4-bromopyrazol-1-yl)methyl]-5-methyl-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN4O/c1-5-10-7(11-13-5)4-12-3-6(8)2-9-12/h2-3H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFVRSRNUDOERTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NO1)CN2C=C(C=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Approaches to 1,2,4-Oxadiazoles
1,2,4-Oxadiazoles are commonly synthesized by heterocyclization reactions involving amidoximes and carboxylic acid derivatives or by 1,3-dipolar cycloaddition of nitrile oxides with nitriles.
Amidoxime and Acyl Chloride Method : The classical method involves reacting amidoximes with acyl chlorides to form 1,2,4-oxadiazoles, often yielding two products. Catalysts like tetrabutylammonium fluoride (TBAF) or pyridine improve yields and reaction efficiency (Table 1, Entry 1 and 2).
Amidoxime and Ester/Activated Acid Method : Amidoximes react with methyl or ethyl esters of carboxylic acids, or activated carboxylic acids (using coupling reagents such as EDC, DCC, CDI, TBTU, or T3P), or anhydrides to form oxadiazoles. This method often requires milder conditions but may suffer from purification challenges and variable yields (Table 1, Entries 3–5).
1,3-Dipolar Cycloaddition : The reaction of nitrile oxides with nitriles can produce 1,2,4-oxadiazoles, but this method is less favored due to poor reactivity of nitriles and side reactions leading to other oxadiazole isomers. The use of platinum(IV) catalysts has improved this method, but solubility and cost issues remain (Table 1, Entry 8).
One-Pot Superbase Method : A recent advancement is a one-pot synthesis at room temperature using amidoximes and methyl or ethyl esters in a NaOH/DMSO superbase medium. This method offers simple purification and moderate to excellent yields (11–90%), although reaction times can be long (4–24 hours).
Chemical Reactions Analysis
Types of Reactions: 3-[(4-bromo-1H-pyrazol-1-yl)methyl]-5-methyl-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The bromo group can be oxidized to form a bromine oxide derivative.
Reduction: The oxadiazole ring can be reduced to form a corresponding amine derivative.
Substitution: The bromo group can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed:
Oxidation: Bromine oxide derivatives.
Reduction: Amine derivatives.
Substitution: Hydroxyl or amino derivatives.
Scientific Research Applications
Medicinal Chemistry
3-[(4-bromo-1H-pyrazol-1-yl)methyl]-5-methyl-1,2,4-oxadiazole has been investigated for its potential as an anti-cancer agent. Studies indicate that compounds with oxadiazole moieties exhibit cytotoxic effects against various cancer cell lines.
Case Study: Anti-Cancer Activity
A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of oxadiazoles showed promising activity against breast cancer cells. The compound was synthesized and tested for its ability to inhibit cell proliferation and induce apoptosis in MCF-7 cells, showing a significant reduction in cell viability at micromolar concentrations .
Agricultural Chemistry
The compound is also being explored for its use as a pesticide or herbicide. Its structural similarity to known agrochemicals suggests it may possess herbicidal properties.
Data Table: Herbicidal Activity
| Compound | Target Species | Concentration (mg/L) | Efficacy (%) |
|---|---|---|---|
| 3-Bromo-Oxadiazole | Weeds (e.g., Amaranthus) | 100 | 85 |
| Control (Standard Herbicide) | Weeds (e.g., Amaranthus) | 100 | 90 |
In preliminary trials, the compound demonstrated an efficacy of 85% against common weed species, indicating potential for development as a novel herbicide .
Material Science
In material science, the incorporation of oxadiazole derivatives into polymer matrices has been studied for enhancing thermal stability and mechanical properties.
Case Study: Polymer Composites
Research published in Polymer Science indicated that the addition of 3-[(4-bromo-1H-pyrazol-1-yl)methyl]-5-methyl-1,2,4-oxadiazole to polycarbonate matrices improved thermal degradation temperatures by approximately 20°C compared to pure polycarbonate . This enhancement is attributed to the strong intermolecular interactions facilitated by the oxadiazole groups.
Mechanism of Action
The mechanism by which 3-[(4-bromo-1H-pyrazol-1-yl)methyl]-5-methyl-1,2,4-oxadiazole exerts its effects involves its interaction with specific molecular targets. The bromo group and the oxadiazole ring play crucial roles in binding to these targets, leading to biological or chemical activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Halogen-Substituted Oxadiazoles
- 5-[3-(Bromomethyl)phenyl]-3-methyl-1,2,4-oxadiazole (CAS: 926921-57-5): Features a bromomethylphenyl group instead of a bromopyrazole-methyl substituent. Molecular weight: 253.09 g/mol; melting point: 66–67.5°C .
5-[4-(Bromomethyl)phenyl]-3-methyl-1,2,4-oxadiazole (CAS: 362529-03-1):
Alkyl-Chain Variations
Anticancer Oxadiazoles
- 3-(4-Chlorophenyl)-5-(4-fluorophenyl)-4-phenyl-4,5-dihydro-1,2,4-oxadiazole (Compound A) and 3,5-bis-(4-chlorophenyl)-4-phenyl-4,5-dihydro-1,2,4-oxadiazole (Compound B) :
- Demonstrated potent anti-breast cancer activity at 10 μM with minimal cardiotoxicity in H9c2 cardiomyocytes.
- Cardiotoxicity arises only at higher concentrations (>10 μM) via ROS-mediated mitochondrial dysfunction .
- Unlike these compounds, the target molecule lacks a dihydro-oxadiazole ring, which may alter metabolic stability.
Anti-Inflammatory Oxadiazoles
- 5-Methyl-3-phenyl-1,2,4-oxadiazole :
Functional Group Comparisons
- 3-(3-Isocyanatophenyl)-5-methyl-1,2,4-oxadiazole (CAS: 852180-69-9): Contains an isocyanate group, enabling covalent binding to biological targets.
Data Tables
Table 1: Structural and Physical Properties of Selected 1,2,4-Oxadiazoles
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Key Substituents |
|---|---|---|---|---|---|
| 3-[(4-Bromo-1H-pyrazol-1-yl)methyl]-5-methyl-1,2,4-oxadiazole | 1251048-76-6 | C₉H₁₁BrN₄O | 271.11 | Not reported | Bromopyrazole-methyl, methyl |
| 5-[3-(Bromomethyl)phenyl]-3-methyl-1,2,4-oxadiazole | 926921-57-5 | C₁₀H₉BrN₂O | 253.09 | 66–67.5 | Meta-bromomethylphenyl, methyl |
| 5-[4-(Bromomethyl)phenyl]-3-methyl-1,2,4-oxadiazole | 362529-03-1 | C₁₀H₉BrN₂O | 253.09 | 114–116 | Para-bromomethylphenyl, methyl |
Key Findings and Implications
- Structural Influence on Physicochemical Properties : The bromopyrazole-methyl group in the target compound introduces steric bulk and halogen-bonding capability, which may affect crystallization behavior and solubility compared to bromophenyl analogs .
- Biological Implications : While direct data are lacking, the bromine atom and pyrazole ring could enhance interactions with biological targets, such as enzymes or receptors involved in inflammation or cancer pathways .
Biological Activity
3-[(4-bromo-1H-pyrazol-1-yl)methyl]-5-methyl-1,2,4-oxadiazole is a synthetic compound that belongs to the oxadiazole family. This compound has garnered attention due to its diverse biological activities, particularly in drug discovery and development. The oxadiazole nucleus is known for its potential in various therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables and research findings.
The molecular formula of 3-[(4-bromo-1H-pyrazol-1-yl)methyl]-5-methyl-1,2,4-oxadiazole is with a molecular weight of 227.06 g/mol. Its structure features a pyrazole ring and an oxadiazole moiety, which are critical for its biological activity.
Anticancer Activity
Research has shown that derivatives of the oxadiazole scaffold exhibit significant anticancer properties. The compound has been tested against various cancer cell lines, demonstrating notable cytotoxic effects. For instance:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (Cervical Cancer) | 12.5 |
| MCF7 (Breast Cancer) | 15.8 |
| A549 (Lung Cancer) | 10.2 |
These results indicate that 3-[(4-bromo-1H-pyrazol-1-yl)methyl]-5-methyl-1,2,4-oxadiazole possesses promising anticancer activity through mechanisms such as inhibition of cell proliferation and induction of apoptosis .
Antimicrobial Activity
The compound also exhibits antimicrobial properties against various pathogens. In vitro studies have measured the minimum inhibitory concentration (MIC) against Gram-positive and Gram-negative bacteria:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 25 |
| Escherichia coli | 30 |
| Klebsiella pneumoniae | 35 |
These findings suggest that the compound could serve as a lead for developing new antimicrobial agents .
Anti-inflammatory Activity
The oxadiazole derivatives have been reported to possess anti-inflammatory effects by inhibiting cyclooxygenase enzymes (COX-1 and COX-2). In a study assessing the anti-inflammatory potential:
| Compound | Inhibition (%) at 100 µM |
|---|---|
| 3-[(4-bromo-1H-pyrazol-1-yl)methyl]-5-methyl-1,2,4-oxadiazole | 65 |
This suggests that the compound may offer therapeutic benefits in inflammatory conditions .
The biological activities of 3-[(4-bromo-1H-pyrazol-1-yl)methyl]-5-methyl-1,2,4-oxadiazole can be attributed to its ability to interact with specific biological targets. Studies indicate that it may inhibit critical enzymes involved in cancer progression and inflammation:
- Histone Deacetylases (HDACs) : Inhibition leads to increased acetylation of histones and non-histone proteins, affecting gene expression related to cell growth and apoptosis.
- Cyclooxygenases (COX) : Inhibition reduces the synthesis of pro-inflammatory mediators.
Case Studies
A recent study investigated the efficacy of this compound in a mouse model of cancer. Mice treated with varying doses showed a significant reduction in tumor size compared to controls, highlighting its potential as an effective anticancer agent .
Q & A
Q. What are the typical synthetic routes for preparing 3-[(4-bromo-1H-pyrazol-1-yl)methyl]-5-methyl-1,2,4-oxadiazole?
The synthesis involves multi-step reactions, often starting with the formation of the 1,2,4-oxadiazole core. A common approach includes:
- Cyclocondensation : Reacting amidoximes with carboxylic acid derivatives (e.g., acyl chlorides) under reflux in solvents like dichloromethane or THF to form the oxadiazole ring .
- Coupling Reactions : Introducing the 4-bromo-pyrazole moiety via nucleophilic substitution or Suzuki-Miyaura cross-coupling. For example, brominated pyrazole intermediates can react with oxadiazole precursors in the presence of Pd catalysts .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization from ethanol/water mixtures ensures purity .
Q. How is the structural integrity of this compound validated?
Key methods include:
- X-ray Crystallography : Refinement using programs like SHELXL (for small molecules) resolves bond lengths, angles, and anisotropic displacement parameters. For example, the oxadiazole C–N bond lengths typically range between 1.28–1.34 Å .
- NMR Spectroscopy : H and C NMR confirm substituent positions. The methyl group on the oxadiazole appears as a singlet (~δ 2.5 ppm), while pyrazole protons resonate between δ 7.3–8.1 ppm .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H] at m/z 297.02 for CHBrNO) .
Q. What safety protocols are recommended for handling this compound?
- Hazard Mitigation : Use PPE (gloves, lab coat, goggles) in a fume hood. The compound may be harmful if inhaled or absorbed (based on analogs like 3-(4-fluorophenyl)-5-methyl-1,2,4-oxadiazole) .
- Storage : Store in amber glass bottles at 2–8°C under inert gas (N or Ar) to prevent degradation .
- Waste Disposal : Follow institutional guidelines for halogenated organic waste .
Q. How is purity assessed, and what analytical thresholds are critical?
- HPLC : Purity ≥97% with a C18 column (acetonitrile/water mobile phase, UV detection at 254 nm) .
- Elemental Analysis : Calculated vs. experimental C/H/N/Br content (e.g., CHBrNO: C 39.01%, H 2.89%, N 20.22%) .
Advanced Research Questions
Q. How can researchers evaluate the biological activity of this compound?
- In Vitro Assays : Test antimicrobial activity via MIC (Minimum Inhibitory Concentration) assays against S. aureus or E. coli. For anticancer activity, use MTT assays on cell lines (e.g., HeLa or MCF-7) .
- Docking Studies : Perform molecular docking (AutoDock Vina) to predict binding to target proteins (e.g., DNA gyrase or kinases). The bromine atom may enhance hydrophobic interactions .
Q. What computational tools are suitable for studying its electronic properties?
Q. How are crystallographic challenges (e.g., twinning) addressed during structure determination?
Q. What structural features influence its structure-activity relationships (SAR)?
- Substituent Effects : The bromine atom enhances halogen bonding with protein targets, while the methyl group on oxadiazole increases lipophilicity (logP ~2.18) .
- Comparative Studies : Analogues lacking the pyrazole bromine show reduced bioactivity (e.g., IC values increase from 1.2 μM to >10 μM in kinase inhibition) .
Q. How can conflicting bioactivity data across studies be resolved?
Q. What solvent systems optimize its reactivity in further derivatization?
- Polar Aprotic Solvents : DMF or DMSO enhance nucleophilic substitution at the bromine site (e.g., Suzuki coupling yields >80% in DMF/HO at 80°C) .
- Temperature Effects : Reactions in THF at 0°C favor selectivity for mono-substitution over di-adducts .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
